2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
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Description
2-(4-(isopropylthio)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways and Structural Derivatives : Compounds containing azetidinone cores and sulfonyl groups, such as 4-(3-chloro-2-oxo-4-aryllazetidin-1-yl)-2-(1-(3-ethoxy-4methoxyphenyl)-2-(methylsulfonyl)-ethyl)-2,4′-biisoindoline-1.1′3,3′-tetraones, have been synthesized, showcasing the diversity in chemical synthesis and potential for creating structurally novel bioactive molecules (Jagannadham et al., 2019).
Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives and azetidinone-based compounds have been investigated for their antimicrobial and antitubercular properties, highlighting their potential in addressing infectious diseases. For example, novel sulfonyl derivatives with 4-isopropyl thiazole-based structures showed significant antimicrobial and antitubercular activities, indicating the relevance of such compounds in therapeutic applications (Kumar et al., 2013).
Organocatalytic Synthesis : The organocatalytic synthesis of heterocycles, such as 1,5-disubstituted 4-thio-1,2,3-triazoles, from compounds containing sulfur and azide functionalities demonstrates the versatility of catalytic methods in constructing complex molecules with potential biological activities (Ramachary et al., 2015).
Properties
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12(2)25-14-6-4-13(5-7-14)8-16(22)21-9-15(10-21)26(23,24)17-19-18-11-20(17)3/h4-7,11-12,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKFOADAUUACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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